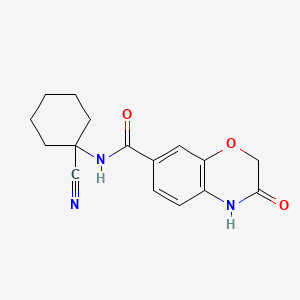![molecular formula C20H14BrFN4O3 B2743851 N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923165-48-4](/img/structure/B2743851.png)
N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C20H14BrFN4O3 and its molecular weight is 457.259. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tyrosine Kinase Inhibition
The structural analogues of this compound have been extensively studied for their role as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. This inhibition is crucial because it interferes with signal transduction pathways involved in cancer cell growth and proliferation. For instance, Rewcastle et al. (1998) demonstrated that derivatives of PD 158780, a closely related compound, are highly effective in vitro inhibitors of EGFR's tyrosine kinase activity, with IC50 values generally <1 nM, indicating their potential in cancer therapy by targeting the ATP site of these enzymes (Rewcastle et al., 1998).
Antiviral and Antiproliferative Activities
Further research into analogues of this compound has uncovered their antiproliferative and antiviral effects. Swayze et al. (1992) investigated derivatives related to nucleoside antibiotics toyocamycin and sangivamycin, noting their potential biological activity. This suggests applications in treating viral infections and cancer, by disrupting the DNA and RNA synthesis in pathogens and cancer cells respectively (Swayze et al., 1992).
Nucleic Acid Synthesis
Wilk et al. (2000) contributed to the field by synthesizing pyrimidine 2‘-deoxyribonucleoside cyclic N-acylphosphoramidites, which are valuable for the stereocontrolled synthesis of oligonucleotides. Such compounds are crucial for genetic research and therapeutic applications, including gene therapy and molecular diagnostics (Wilk et al., 2000).
Immunomodulatory Effects
Research by Knecht and Löffler (1998) on isoxazol and cinchoninic acid derivatives, structurally related to the subject compound, has shown promising immunosuppressive properties. This research highlights the potential of these compounds in modulating immune responses, which is beneficial for treating autoimmune diseases and in organ transplantation (Knecht & Löffler, 1998).
Synthesis and Characterization
The synthesis and characterization of related compounds provide valuable insights into the chemical properties and reactivity of such complex molecules. For example, Morabia and Naliapara (2014) detailed the synthesis of pyrazolo[1,5-a]pyrimidines, contributing to the understanding of the chemical synthesis processes and the structural basis for their biological activities (Morabia & Naliapara, 2014).
特性
IUPAC Name |
N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4O3/c1-25-10-15(18(27)23-13-6-2-11(21)3-7-13)16-17(25)19(28)26(20(29)24-16)14-8-4-12(22)5-9-14/h2-10H,1H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVFDGVROHRSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


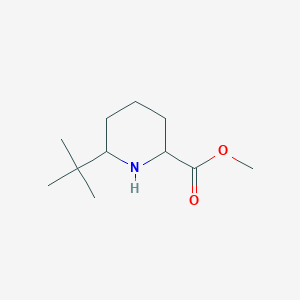
![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2743770.png)
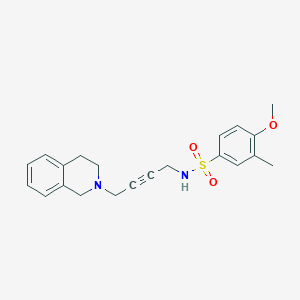
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743775.png)
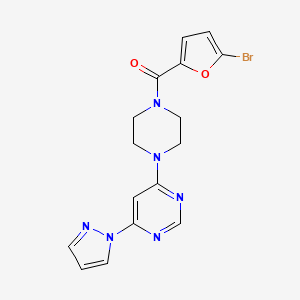

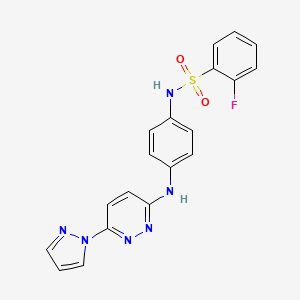
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone](/img/structure/B2743781.png)
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)
![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)
